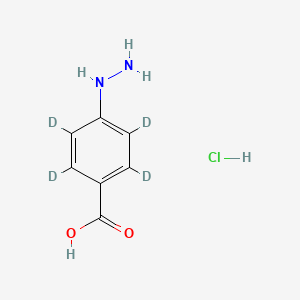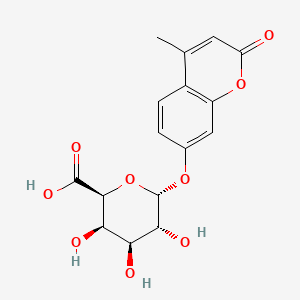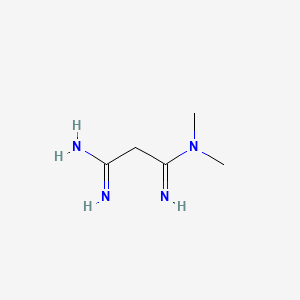
N,N-Dimethyl Malonamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-Dimethylformamide (DMF) is a commonly employed solvent for chemical reactions . It’s a useful solvent used for the isolation of chlorophyll from plant tissues . It’s also a multipurpose reagent in organic synthesis . It plays multiple roles in various reactions such as solvent, dehydrating agent, reducing agent as well as catalyst .
Synthesis Analysis
N,N-Dimethyl-N,N-dioctyl-2, (2′-hexyloxyethyl) malonamide (DMDOHEMA) and similar compounds were synthesized by an ester amine coupling method . Another compound, N,N-dimethyl-N,N-dioctyltetradecyl-malonamide (DMDOTDMA), was prepared and evaluated for the extraction and separation of Pd (II) from nitrate media .
Chemical Reactions Analysis
N,N-Dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic a broad range of heterocyclic and fused heterocyclic derivatives . DMF can also be used as a reagent, a catalyst, and a stabilizer .
Safety And Hazards
Future Directions
Malonic acid diamide analogues such as N,N′-dimethyl-N,N′-dioctyl-malonamide (DMDOMA), N,N′-dimethyl-N,N′-dioctyl-2, (2′-hexyloxyethyl) malonamide (DMDOHEMA), N,N′-dimethyl-N,N′-dicyclohexyl-malonamide (DMDCMA) and N,N,N′,N′-tetraisopropyl malonamide (TiPMA) were synthesized and evaluated for their radical scavenging activity . These compounds showed potential as antioxidants due to their hydrophilic nature .
properties
IUPAC Name |
3-N,3-N-dimethylpropanediimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4/c1-9(2)5(8)3-4(6)7/h8H,3H2,1-2H3,(H3,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSLVSYMZVSPMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)CC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl Malonamidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

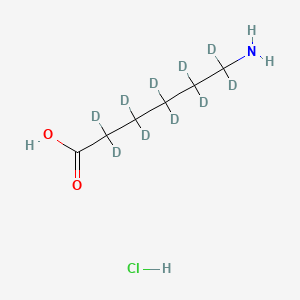
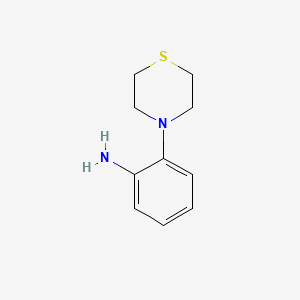

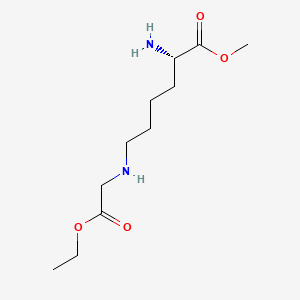
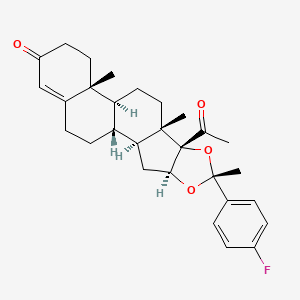
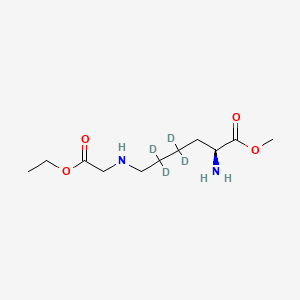
![6-({3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B587210.png)
![1-[(E)-but-2-en-2-yl]-3-fluorobenzene](/img/structure/B587212.png)
